
Bicisate
准备方法
合成路线和反应条件: 锝-99m 双异亮氨酸酯的制备涉及一个复杂的过程。目前推荐的方法需要在室温下进行 30 分钟的长时间孵育。 已经开发出一种使用微波加热的替代方法来缩短制备时间。 该方法涉及在 300 瓦功率下加热化合物 8 秒,达到 97.4% 的放射化学纯度 .
工业生产方法: 双异亮氨酸酯的工业生产涉及使用由两个非放射性小瓶组成的试剂盒配方。小瓶 A 包含双异亮氨酸酯二盐酸盐和还原剂,以冻干固体的形式存在,而小瓶 B 包含缓冲溶液。 小瓶 A 的内容物被冻干并储存在氮气下,溶液在冻干前的 pH 值为 2.7 ± 0.25 .
化学反应分析
Hydrolysis and Metabolic Pathways
Bicisate undergoes enzymatic hydrolysis catalyzed by esterases, forming hydrophilic monoacid (monoethyl ester) and diacid derivatives. This reaction is critical for its retention in brain tissue .
Key steps in hydrolysis:
-
Initial cleavage : One ethyl ester group is hydrolyzed to produce the monoacid derivative.
-
Secondary hydrolysis : The remaining ethyl ester is cleaved, yielding the diacid form .
Metabolic outcomes:
-
The monoacid and diacid derivatives are polar, preventing diffusion out of brain cells and enabling imaging .
-
Hydrolysis occurs more rapidly in brain tissue than in blood due to higher esterase activity, ensuring localized retention .
Stereospecific Reactivity
This compound exists as two stereoisomers (LL and DD). Only the LL isomer undergoes efficient hydrolysis in primate brain tissue, leading to selective retention .
Property | LL Isomer | DD Isomer |
---|---|---|
Brain retention | High (retained as acid) | Low (no retention) |
Hydrolysis rate | Rapid in primates | Negligible |
This stereospecificity explains species-dependent differences: primates retain the LL isomer, while rodents and dogs show poor retention .
Reaction Kinetics and Stability
This compound’s hydrolysis follows a three-compartment pharmacokinetic model :
Parameter | Value |
---|---|
Half-life (initial) | 43 seconds |
Half-life (secondary) | 49.5 minutes |
Half-life (terminal) | 533 minutes (≈8.9 hours) |
Stability advantages:
-
The N₂S₂ core stabilizes the complex, allowing use up to 6 hours post-preparation .
-
Radiochemical purity (RCP) remains ≥95% for 6 hours under standard conditions .
Analytical Methods for Reaction Monitoring
Quality control of ⁹⁹ᵐTc-bicisate involves assessing RCP via chromatography:
Method | Stationary Phase | Mobile Phase | RCP Accuracy | Time Efficiency |
---|---|---|---|---|
TLC (Silica gel) | Bakerflex IB-F | Ethyl acetate | 97–98% | 15–30 min |
Mini cartridge (C18) | Reverse-phase C18 | Saline | Comparable to TLC | 2 min |
The C18 mini cartridge method is preferred for rapid, safe analysis .
Species-Specific Metabolic Behavior
Hydrolysis rates and retention vary significantly across species due to esterase activity and stereochemical preferences :
Species | Hydrolysis Rate | Brain Retention |
---|---|---|
Primates | Rapid | High |
Rodents | Slow | Low |
Dogs/Ferrets | Negligible | None |
Implications for Diagnostic Use
-
Retention mechanism : Hydrolysis traps hydrophilic metabolites in brain cells, reflecting regional blood flow .
-
Clinical stability : The 6-hour shelf life of ⁹⁹ᵐTc-bicisate ensures flexibility in imaging protocols .
This compound’s chemical reactivity is defined by its ester hydrolysis, stereospecific metabolism, and species-dependent retention. These properties underpin its role as a reliable SPECT tracer for cerebral perfusion imaging, with optimized stability and analytical protocols ensuring clinical efficacy .
科学研究应用
Key Applications
-
Cerebral Perfusion Imaging
Bicisate is primarily used for evaluating cerebral perfusion in patients suspected of having suffered a stroke. By tracking the distribution of technetium-99m this compound within the brain, healthcare professionals can identify areas with reduced or absent blood flow, which are indicative of ischemic conditions . -
Stroke Localization
In clinical settings, this compound has demonstrated efficacy in localizing strokes. Studies have shown that SPECT imaging with technetium-99m this compound can reveal hypoactivity in areas affected by stroke even when conventional CT scans do not show lesions . This capability is particularly valuable during the early stages post-stroke when timely intervention is critical. -
Assessment of Cerebral Tissue Viability
This compound has been evaluated for its potential to assess cerebral tissue viability following ischemic events. Research indicates that it can differentiate between viable and non-viable brain tissue, thus aiding in therapeutic decision-making regarding revascularization procedures . -
Comparative Studies with Other Radiopharmaceuticals
This compound has been compared with other imaging agents such as hexamethylpropyleneamine oxime (HMPAO). In studies, this compound has shown superior performance in detecting reflow hyperemia after ischemic episodes, providing insights into recovery processes within the brain .
Pharmacokinetics and Safety Profile
This compound exhibits a favorable pharmacokinetic profile characterized by rapid brain uptake and retention due to its hydrolysis into hydrophilic derivatives within the brain tissue . The compound is primarily excreted through the kidneys, with approximately 74% of the administered dose eliminated via urine within 24 hours .
While generally considered safe, the use of technetium-99m this compound does involve exposure to ionizing radiation, necessitating careful consideration of risks versus benefits in clinical applications .
Case Study 1: Evaluation of Cerebral Embolism
In a study involving two patients with cerebral embolism, SPECT imaging using technetium-99m this compound revealed significant hypoactivity in areas corresponding to later-confirmed infarcts on CT scans. This underscores this compound's utility in early stroke assessment and management decisions .
Case Study 2: Balloon Test Occlusion
A multicenter trial assessed the value of technetium-99m this compound during balloon test occlusion procedures prior to intracranial arterial stenting. The imaging provided critical information on cerebral perfusion dynamics during temporary occlusion, helping to predict stroke risk effectively .
Data Summary
Application | Description | Clinical Impact |
---|---|---|
Cerebral Perfusion Imaging | Visualizes blood flow in the brain using SPECT | Critical for diagnosing strokes |
Stroke Localization | Identifies areas of hypoactivity post-stroke | Enhances early intervention strategies |
Tissue Viability Assessment | Differentiates viable from non-viable brain tissue | Informs decisions on revascularization |
Comparative Efficacy | Compares performance against other imaging agents | Provides insights into recovery processes |
作用机制
双异亮氨酸酯由于其中性和亲脂性而被大脑快速吸收,这使得它能够轻松穿过血脑屏障 . 一旦与锝 Tc99m 配位,该化合物就会发射光子,这些光子可以被成像设备检测到,从而提供大脑血流的视觉表示 . 这种机制对于中风定位和评估脑灌注至关重要。
相似化合物的比较
双异亮氨酸酯在其稳定性和穿过血脑屏障的能力方面是独一无二的。 与其他脑放射性药物相比,双异亮氨酸酯具有更好的稳定性特征,据报道半衰期为 6.02 小时 . 类似的化合物包括锝 Tc99m exametazime 和锝 Tc99m sestamibi,它们也用于脑成像 . 双异亮氨酸酯独特的 N2S2 核心使其具有高稳定性和亲脂性,使其成为脑灌注成像的首选 .
生物活性
Bicisate, also known as technetium-99m ethyl cysteinate dimer (Tc-99m-ECD), is a radiopharmaceutical widely used in nuclear medicine for brain imaging. Its primary application is in single-photon emission computed tomography (SPECT) to evaluate regional cerebral blood flow (rCBF) in various neurological conditions. This article delves into the biological activity of this compound, examining its pharmacokinetics, clinical applications, and research findings.
This compound's mechanism involves its ability to cross the blood-brain barrier (BBB), allowing it to accumulate in brain tissues where blood flow is present. Studies have demonstrated that this compound exhibits a significant unidirectional brain extraction rate, which is critical for its effectiveness as an imaging agent.
Key Pharmacokinetic Parameters
- Unidirectional Brain Extraction : Approximately 0.57 ± 0.05 in humans and 0.70 ± 0.1 in rats .
- Permeability-Surface Area Product (PS1) : 0.48 ± 0.07 ml/g/min in humans and 0.94 ± 0.27 ml/g/min in rats .
- Distribution Volume : 0.74 ± 0.20 in humans .
Clinical Applications
This compound is primarily utilized for assessing cerebral perfusion in patients with various conditions:
- Cerebrovascular Diseases : Including strokes and transient ischemic attacks.
- Dementia : Used to evaluate rCBF changes associated with Alzheimer's disease and other dementias.
- Traumatic Brain Injury : Assists in determining the extent of brain damage.
- Seizure Disorders : Helps localize epileptic foci.
Case Studies
A notable study involved five patients undergoing SPECT imaging with this compound, revealing delayed arterial concentration curves due to lung retention of the tracer . The study highlighted this compound's effectiveness in visualizing cerebral perfusion abnormalities.
In another investigation, this compound was compared with d,l-hexamethylpropyleneamine oxime (HM-PAO) for BBB transport, yielding similar results, indicating this compound's reliability as a tracer .
Comparative Studies
A comprehensive analysis of this compound's biodistribution revealed its efficacy across different physiological states:
- In hypercapnia conditions, CBF increased significantly, leading to decreased brain extraction rates from 0.70 to 0.56 .
- The tracer demonstrated negligible backflux from brain to blood, confirming its suitability for accurate cerebral perfusion assessment .
Data Tables
Parameter | Humans (Mean ± SD) | Rats (Mean ± SD) |
---|---|---|
Unidirectional Brain Extraction | 0.57 ± 0.05 | 0.70 ± 0.10 |
Permeability-Surface Area Product (PS1) | 0.48 ± 0.07 ml/g/min | 0.94 ± 0.27 ml/g/min |
Distribution Volume | 0.74 ± 0.20 | - |
属性
Key on ui mechanism of action |
Bicisate is rapidly uptaken by the brain. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. Even though both DD and LL isomers demonstrate brain uptake, only the LL presents brain retention. Bicisate brain localization is performed by passive diffusion and the presence of slow hydrolysis in the blood and rapid hydrolysis in the brain. The hydrolysis of bicisate forms the monoacid and diacid bicisate derivatives. The formation of these derivatives results in high brain uptake and retention. The uptake of bicisate depends on the blood flow directed to the brain and thus the presence of a stroke will be translated into specific zones in the brain that would not include the complex of bicisate and technetium Tc-99m. |
---|---|
CAS 编号 |
121251-02-3 |
分子式 |
C12H24N2O4S2 |
分子量 |
324.5 g/mol |
IUPAC 名称 |
ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate |
InChI |
InChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI 键 |
RZQNBTMGBODDSK-UWVGGRQHSA-N |
SMILES |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |
手性 SMILES |
CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |
外观 |
Solid powder |
熔点 |
196-198ºC |
Key on ui other cas no. |
121251-02-3 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Insoluble |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bicisate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。